molecular formula C9H7FN2 B596559 6-Fluoro-2-methyl-1,8-naphthyridine CAS No. 1222533-71-2

6-Fluoro-2-methyl-1,8-naphthyridine

Cat. No. B596559
M. Wt: 162.167
InChI Key: BQKLPGCRWIERKP-UHFFFAOYSA-N
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Description

“6-Fluoro-2-methyl-1,8-naphthyridine” is a fluorinated building block . It has the empirical formula C9H7FN2 and a molecular weight of 162.16 . The compound is a solid and its SMILES string is Cc1ccc2cc(F)cnc2n1 .


Synthesis Analysis

The synthesis of 1,8-naphthyridines, which includes “6-Fluoro-2-methyl-1,8-naphthyridine”, has been a topic of interest in recent years . Various strategies have been developed, including multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one .


Molecular Structure Analysis

The molecular structure of “6-Fluoro-2-methyl-1,8-naphthyridine” can be represented by the SMILES string Cc1ccc2cc(F)cnc2n1 . This indicates that the molecule consists of a naphthyridine ring with a fluorine atom at the 6th position and a methyl group at the 2nd position .


Chemical Reactions Analysis

The reactivity of 1,8-naphthyridines, including “6-Fluoro-2-methyl-1,8-naphthyridine”, has been studied extensively . These compounds can react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .


Physical And Chemical Properties Analysis

“6-Fluoro-2-methyl-1,8-naphthyridine” is a solid . It has a molecular weight of 162.16 . The compound’s InChI key is BQKLPGCRWIERKP-UHFFFAOYSA-N .

Scientific Research Applications

Medicinal Chemistry

1,8-Naphthyridines, including 6-Fluoro-2-methyl-1,8-naphthyridine, have significant importance in the field of medicinal chemistry because many of them exhibit a great variety of biological activities . For example, substituted 1,8-naphthyridine compounds are used as antihypertensives and antiarrhythmics .

Herbicide Safeners

In the agricultural industry, certain 1,8-naphthyridine compounds are used as herbicide safeners . These compounds protect crops from the damaging effects of herbicides.

Immunostimulants

Some 1,8-naphthyridine compounds serve as immunostimulants . These compounds can enhance the body’s immune response, potentially aiding in the treatment of various diseases.

Synthesis Strategies

Recent advances in the synthesis of 1,8-naphthyridines include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H .

Ligands

1,8-Naphthyridines are also used as ligands . In coordination chemistry, ligands are ions or molecules that bind to a central metal atom to form a coordination complex.

Components of Light-Emitting Diodes (LEDs)

This class of heterocycles finds use as components of light-emitting diodes . They can contribute to the efficiency and color range of LEDs.

Dye-Sensitized Solar Cells

1,8-Naphthyridines are used in dye-sensitized solar cells . These solar cells are a type of photovoltaic cell that work by absorbing sunlight and using it to excite electrons in a dye.

Molecular Sensors

Finally, 1,8-naphthyridines are used in the development of molecular sensors . These sensors can detect specific molecules or ions, making them useful in various fields such as environmental monitoring and healthcare.

Future Directions

The synthesis, reactivity, and applications of 1,8-naphthyridines, including “6-Fluoro-2-methyl-1,8-naphthyridine”, continue to be areas of active research . Future directions may include the development of more eco-friendly, safe, and atom-economical approaches for the synthesis of these compounds .

properties

IUPAC Name

6-fluoro-2-methyl-1,8-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2/c1-6-2-3-7-4-8(10)5-11-9(7)12-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQKLPGCRWIERKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=C(C=C2C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00678400
Record name 6-Fluoro-2-methyl-1,8-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00678400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-2-methyl-1,8-naphthyridine

CAS RN

1222533-71-2
Record name 6-Fluoro-2-methyl-1,8-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00678400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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